3-N-Methylparomomycin I
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Overview
Description
3-N-Methylparomomycin I is a synthetic aminoglycoside antibiotic that is derived from paromomycin. It is used for the treatment of various bacterial infections, including those caused by Gram-negative bacteria. The chemical structure of 3-N-Methylparomomycin I is similar to that of other aminoglycosides, and it has been found to have a unique mechanism of action that makes it effective against certain types of bacteria.
Scientific Research Applications
Synthesis and Derivatization
- Daptomycin, an acidic lipopeptide similar in class to 3-N-Methylparomomycin I, has been studied for its potential in generating derivatives with improved therapeutic activity. The recombinant cyclization domain of the Streptomyces coelicolor nonribosomal peptide synthetase (NRPS) has been explored as a tool for creating daptomycin derivatives, which may offer insights into synthesizing 3-N-Methylparomomycin I derivatives (Grünewald et al., 2004).
Antimicrobial Activity
- Nanoparticles have been used to target bacteria, offering a potential application for 3-N-Methylparomomycin I in the form of nanoparticle incorporation to enhance its antibacterial potency (Wang et al., 2017).
- Solid lipid nanoparticles containing paromomycin have been developed to improve the dermal administration of the drug, demonstrating a method to potentially enhance the delivery and efficacy of 3-N-Methylparomomycin I (Ghadiri et al., 2011).
Biochemical Interactions
- Studies on the biochemical interactions of aminoglycoside antibiotics with N-methyl-D-aspartate (NMDA) receptors suggest potential neurological implications for 3-N-Methylparomomycin I, as its class shows both stimulatory and inhibitory properties at these receptors (Masuko et al., 1999).
Resistance Mechanisms
- Understanding the resistance mechanisms against aminoglycosides, such as the modification of 23S rRNA by rRNA methyltransferases, can provide insight into combating resistance to 3-N-Methylparomomycin I (Treede et al., 2003).
properties
CAS RN |
106288-50-0 |
---|---|
Product Name |
3-N-Methylparomomycin I |
Molecular Formula |
C24H47N5O14 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
InChI Key |
IXVXCXPQRNEULP-UHFFFAOYSA-N |
SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
synonyms |
3-N-methylparomomycin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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